2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZGKHSIJHOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732338 | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-26-2 | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile molecular weight and formula
An In-depth Technical Guide to 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower informed experimental design and application.
Core Molecular Profile and Physicochemical Properties
2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile is an aromatic organic compound featuring a multifaceted structure that makes it a molecule of interest in synthetic and medicinal chemistry. Its architecture combines a bulky, lipophilic tert-butyl group, a versatile nitrile moiety, and a protective benzyloxy group, each conferring distinct chemical properties.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its elemental composition and mass.
-
Molecular Formula: C₁₉H₂₁NO
-
Molecular Weight: 279.38 g/mol
These values are derived from its constituent atoms: 19 carbons, 21 hydrogens, 1 nitrogen, and 1 oxygen.
Chemical Structure
The spatial arrangement of atoms and functional groups is critical to understanding the molecule's reactivity and interactions.
Caption: Molecular structure of the target compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are crucial for experimental planning, including solvent selection and reaction condition optimization.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₁NO | Calculated |
| Molecular Weight | 279.38 g/mol | Calculated |
| XLogP3 | ~4.5 | Estimated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area | 33.02 Ų | Calculated |
Strategic Synthesis and Mechanistic Considerations
The synthesis of 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile can be approached through a multi-step pathway that leverages well-established organic reactions. A logical and efficient route involves the protection of a phenolic precursor followed by the introduction of the nitrile functionality.
Proposed Synthetic Workflow
The following protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Step 1: Benzylation of 4-tert-Butylphenol (Williamson Ether Synthesis)
-
Reactants: 4-tert-Butylphenol, Benzyl Bromide, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 4-tert-butylphenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product (1-(benzyloxy)-4-(tert-butyl)benzene) by column chromatography.
-
-
Causality: The Williamson ether synthesis is a robust method for forming ethers. K₂CO₃ acts as a base to deprotonate the phenol, forming a phenoxide nucleophile that subsequently displaces the bromide from benzyl bromide in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
Step 2: Ortho-Formylation (Vilsmeier-Haack or Duff Reaction)
-
Reactants: 1-(Benzyloxy)-4-(tert-butyl)benzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Cool a solution of DMF (3.0 eq) to 0 °C and slowly add POCl₃ (1.2 eq).
-
Stir for 30 minutes to form the Vilsmeier reagent.
-
Add the 1-(benzyloxy)-4-(tert-butyl)benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
Quench the reaction by pouring it onto ice, followed by neutralization with aqueous NaOH.
-
Extract the product, 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, with an organic solvent and purify.
-
-
Causality: The electron-donating benzyloxy group directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked by the tert-butyl group, formylation occurs at the ortho position.
Step 3: Conversion of Aldehyde to Nitrile
-
Reactants: 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, Hydroxylamine Hydrochloride, Formic Acid.
-
Procedure:
-
Reflux a mixture of the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in formic acid for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the final product, 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile, by recrystallization or column chromatography.
-
-
Causality: This one-pot conversion proceeds via an oxime intermediate, which is then dehydrated by the formic acid to yield the nitrile. This is a common and effective method for synthesizing nitriles from aldehydes.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Role of Structural Motifs in a Drug Development Context
The chemical architecture of 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile incorporates several functional groups that are of significant interest in medicinal chemistry and drug design.
-
tert-Butyl Group: This bulky, non-polar group is frequently used to enhance metabolic stability by sterically hindering sites prone to enzymatic degradation.[1] Its lipophilicity can also improve a molecule's ability to cross cellular membranes. The tert-butyl group's electron-donating nature can also modulate the electronic properties of the aromatic ring.[1]
-
Benzyloxy Group: The benzyloxy moiety is a common pharmacophore found in numerous approved drugs.[2] It can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. Furthermore, it often serves as a metabolically stable ether linkage and can improve pharmacokinetic properties.[2]
-
Acetonitrile Group: Beyond its role as a versatile synthetic handle, the nitrile group is a known bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Acetonitrile as a chemical entity is a crucial solvent in the pharmaceutical industry, particularly in chromatography and as a reaction medium, underscoring the chemical compatibility of this functional group in pharmaceutical processes.[3][4]
Prospective Applications and Research Directions
While specific biological activity for 2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile is not yet documented in public literature, its structure suggests several potential applications for research and development:
-
Scaffold for Library Synthesis: This molecule represents a well-functionalized core that can be elaborated into a library of derivatives for screening against various biological targets. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic possibilities.
-
Intermediate for Bioactive Molecules: Given the prevalence of its constituent motifs in pharmaceuticals, this compound is a valuable intermediate for the synthesis of more complex target molecules in areas such as oncology, neurology, and infectious diseases. For example, similar benzyloxy-phenyl structures have been investigated as inhibitors for enzymes like monoamine oxidase B.[2]
-
Probing Structure-Activity Relationships (SAR): The compound can be used in SAR studies to understand the importance of the benzyloxy, tert-butyl, and cyanomethyl substituents for binding to a particular biological target.
Conclusion
2-(2-Benzyloxy-5-tert-butylphenyl)acetonitrile is a compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and materials science. Its synthesis is achievable through established and reliable organic chemistry protocols. The combination of its sterically demanding tert-butyl group, the electronically significant benzyloxy group, and the synthetically versatile nitrile function makes it a valuable tool for medicinal chemists and researchers. Further investigation into its biological activities is warranted and could unveil new avenues for therapeutic development.
References
-
PubChem. 2-(Benzyloxy)acetonitrile | C9H9NO | CID 3398610. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
-
PubChemLite. 2-(2-(benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile. [Link]
-
PrepChem.com. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. [Link]
-
Orion Cientific. 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile. [Link]
-
The Good Scents Company. para-tert-butyl phenyl acetonitrile. [Link]
-
PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]
-
PMC. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]
-
NIST WebBook. Benzene, butoxy-. [Link]
-
Sterlitech Corporation. Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. [Link]
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. sterlitech.com [sterlitech.com]
Technical Guide: tert-Butyl Substituted Benzyl Nitrile Intermediates
This guide details the chemistry, synthesis, and application of tert-butyl substituted benzyl nitriles , specifically focusing on 4-tert-butylphenylacetonitrile (CAS 3288-99-1) .[1][2][3] This intermediate is a critical scaffold in the synthesis of morpholine fungicides (e.g., Fenpropimorph) and serves as a lipophilic building block in medicinal chemistry.
Part 1: Strategic Importance in Chemical Development
4-tert-butylphenylacetonitrile represents a "privileged structure" in organic synthesis due to the synergistic properties of its two functional components:
-
The tert-Butyl Group: Provides significant steric bulk and lipophilicity (LogP ~3.2). In drug design, this moiety blocks metabolic oxidation at the para-position (preventing quinone formation) and enhances blood-brain barrier (BBB) permeability.
-
The Benzyl Nitrile Motif: A versatile "masked" carbonyl and amine precursor. The
-methylene protons are sufficiently acidic ( in DMSO) to allow facile alkylation, while the nitrile group itself allows divergence into acids, amides, or amines.
Primary Industrial Application: The most prominent application is the synthesis of Fenpropimorph , a systemic morpholine fungicide.[3] The nitrile is hydrolyzed to 4-tert-butylphenylacetic acid or alkylated/reduced to form the core lipophilic tail required for ergosterol biosynthesis inhibition.
Part 2: Robust Synthesis Protocol (Phase Transfer Catalysis)
While classical cyanation involves refluxing benzyl halides in ethanol/water, this method suffers from slow kinetics and poor solubility. The industry standard—and the protocol recommended here for high-throughput reliability—is Phase Transfer Catalysis (PTC) .
Mechanism of Action: Starks’ Extraction
The reaction utilizes a lipophilic quaternary ammonium salt (
Protocol: Synthesis of 4-tert-Butylphenylacetonitrile
-
Precursor: 4-tert-butylbenzyl bromide (CAS 18880-00-7)
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[3]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6
-
Solvent System: Toluene / Water (1:1)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-tert-butylbenzyl bromide (22.7 g, 100 mmol) in Toluene (100 mL).
-
Aqueous Phase: In a separate beaker, dissolve NaCN (7.35 g, 150 mmol, 1.5 eq) in Deionized Water (100 mL). Caution: NaCN is fatal if swallowed or in contact with acid.
-
Initiation: Add the aqueous cyanide solution to the toluene mixture. Add TBAB (1.6 g, 5 mol%) as the phase transfer catalyst.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (critical for interfacial surface area). Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 2–4 hours .
-
Work-up:
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. The crude oil is typically pure. Distillation (bp ~121°C @ 5 mmHg) yields a colorless liquid.
Part 3: Visualization of Reaction Workflows
Figure 1: Synthesis & Divergent Applications
This diagram maps the transformation of the benzyl halide precursor into the nitrile, followed by its three primary downstream pathways: Hydrolysis (Acids), Reduction (Amines), and Alkylation (Complex Scaffolds).
Caption: Divergent synthesis pathways originating from the 4-tert-butylphenylacetonitrile core.
Figure 2: Phase Transfer Catalysis Mechanism
A visual representation of the "Starks' Extraction" cycle, illustrating how the quaternary ammonium catalyst shuttles the reactive cyanide anion between phases.
Caption: The catalytic cycle of Phase Transfer Catalysis (PTC) enabling efficient cyanation.
Part 4: Critical Data & Safety Parameters
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 3288-99-1 | Unique Identifier |
| Molecular Weight | 173.26 g/mol | Stoichiometry calculations |
| Boiling Point | 121°C @ 5 mmHg | High vacuum required for distillation |
| LogP | 3.20 (est) | High lipophilicity; requires organic solvents |
| Density | 0.95 g/cm³ | Phase separation (lighter than water) |
Safety & Toxicology (E-E-A-T)
Working with benzyl nitriles requires strict adherence to safety protocols due to the cyanide source and the nitrile functionality.
-
Cyanide Hazard: The synthesis uses NaCN. Never acidify the reaction mixture before quenching, as this releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.
-
Quenching Protocol: All glassware and aqueous waste must be soaked in a solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10. This oxidizes
to the less toxic cyanate ( ). -
Skin Absorption: The tert-butyl group enhances lipophilicity, potentially increasing skin absorption rates compared to simple benzyl cyanide. Double-gloving (Nitrile over Latex) is recommended.
References
-
BenchChem. (2025).[3] (4-tert-Butylphenyl)acetonitrile: Technical Overview and Synthesis Protocols. Retrieved from
-
Starks, C. M. (1971). Phase-transfer catalysis.[5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
-
ChemicalBook. (2025). Product Data: 4-tert-Butylphenylacetonitrile (CAS 3288-99-1).[1][2][3][4][6][7] Retrieved from
-
PubChem. (2025).[6] Compound Summary: (4-tert-Butylphenyl)acetonitrile.[1][2][3][4][6][7] National Library of Medicine. Retrieved from
-
Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides. Tetrahedron Letters. Retrieved from
Sources
- 1. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]
- 2. CAS 3288-99-1: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]
- 4. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-tert-Butylphenyl)acetonitrile | CAS 3288-99-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Chemoselective O-Benzylation of 2-Hydroxy-5-tert-butylphenylacetonitrile
[1]
Abstract & Scope
This protocol details the synthesis of 2-(benzyloxy)-5-tert-butylphenylacetonitrile via the Williamson ether synthesis.[1] The substrate, 2-hydroxy-5-tert-butylphenylacetonitrile , presents a specific chemoselectivity challenge: the competition between O-alkylation (desired ether formation) and C-alkylation (undesired alkylation at the benzylic
This guide provides two validated methodologies:
-
Method A (Standard): Homogeneous phase reaction using
/DMF for high-throughput discovery. -
Method B (Process Scale): Biphasic Phase Transfer Catalysis (PTC) using Toluene/Water/TBAB for green scalability.[1]
Chemical Background & Strategy
The Chemoselectivity Challenge
The starting material contains two acidic sites:
-
Phenolic Hydroxyl (
): The target for O-benzylation.[1] -
Benzylic Nitrile
-Protons ( ): Susceptible to deprotonation by strong bases, leading to C-alkylation (Thorpe-Ziegler type side reactions or direct C-benzylation).[1]
Strategic Control: To ensure exclusive O-alkylation, we utilize weak inorganic bases (Carbonates) that are sufficiently basic to deprotonate the phenol but insufficiently basic to deprotonate the nitrile
Reaction Scheme
The reaction involves the nucleophilic attack of the phenoxide anion on benzyl bromide (or chloride) via an
-
Substrate: 2-hydroxy-5-tert-butylphenylacetonitrile (
, MW: 189.26)[1] -
Reagent: Benzyl Bromide (
, MW: 171.04) or Benzyl Chloride ( , MW: 126.58)[1] -
Product: 2-(benzyloxy)-5-tert-butylphenylacetonitrile (
, MW: 279.38)[1]
Figure 1: Reaction pathway highlighting the critical divergence between desired O-alkylation and potential side reactions.
Experimental Protocols
Method A: Homogeneous Synthesis (High Yield / Lab Scale)
Recommended for gram-scale synthesis where solvent recovery is not the primary constraint.[1]
Materials:
-
Substrate: 10.0 g (52.8 mmol)[1]
-
Benzyl Bromide: 9.94 g (58.1 mmol, 1.1 eq)
-
Potassium Carbonate (
): 10.9 g (79.2 mmol, 1.5 eq) - Anhydrous, finely ground.[1] -
Solvent: DMF (Dimethylformamide) - 50 mL (5 vol) or Acetone (reflux required).[1]
Protocol:
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the Substrate and DMF. Stir until dissolved.
-
Deprotonation: Add
in one portion. The suspension may turn slightly yellow (phenoxide formation).[1] Stir for 15 minutes at 25°C. -
Addition: Add Benzyl Bromide dropwise over 10 minutes via syringe or dropping funnel. Caution: Exothermic.[1]
-
Reaction: Stir at 25–30°C for 4–6 hours.
-
Note: If using Benzyl Chloride, add catalytic KI (0.1 eq) and heat to 60°C.
-
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] Target < 1% unreacted phenol.[1]
-
Quench: Pour the reaction mixture into 250 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]
-
Workup:
-
Drying: Vacuum dry at 45°C for 12 hours.
Method B: Phase Transfer Catalysis (Green / Process Scale)
Recommended for multi-gram to kilogram scale to avoid DMF and facilitate solvent recycling.[1]
Materials:
-
Substrate: 50.0 g
-
Benzyl Chloride: 1.2 eq (More stable/cheaper than bromide for scale)[1]
-
Solvent: Toluene (250 mL)
-
Base: 30% NaOH (aq) (100 mL) - Note: The biphasic system protects the nitrile from hydrolysis compared to homogeneous aqueous base.[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%[1]
Protocol:
-
Charge: Reactor A is charged with Toluene, Substrate, and TBAB.
-
Base Addition: Add 30% NaOH solution. Agitate vigorously (overhead stirrer required) to create an emulsion.
-
Reagent Addition: Heat to 50°C. Drip Benzyl Chloride over 30 minutes.
-
Reaction: Maintain 60–65°C for 8–12 hours.
-
Critical: Do not exceed 75°C to prevent nitrile hydrolysis to the amide/acid.[1]
-
-
Separation: Cool to 25°C. Stop stirring. Allow phases to separate (15-30 min).
-
Wash: Drain aqueous layer.[1] Wash organic layer with water (
mL) and Brine ( mL).[1] -
Crystallization: Concentrate Toluene layer to ~30% volume under vacuum. Add n-Heptane (slowly) to induce crystallization.[1] Cool to 0–5°C.[1]
Process Workflow & Visualization
The following diagram illustrates the critical decision points and workflow for Method B (PTC), ensuring robust isolation.
Figure 2: Process flow for Phase Transfer Catalysis (PTC) synthesis.
Analytical Data & Specifications
Table 1: Typical Process Parameters & Results
| Parameter | Method A (DMF/ | Method B (PTC/Toluene) |
| Reagent | Benzyl Bromide | Benzyl Chloride |
| Temperature | 25–30°C | 60–65°C |
| Time | 4–6 Hours | 8–12 Hours |
| Yield (Isolated) | 92–95% | 88–91% |
| Purity (HPLC) | > 98.5% | > 97.0% |
| Major Impurity | Dibenzyl ether (from wet solvent) | Benzyl alcohol / Hydrolysis products |
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1%
in Water -
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (Nitrile) and 254 nm (Aromatic).[1]
Troubleshooting & Causality
-
Issue: Low Conversion / Stalled Reaction.
-
Cause: In Method A,
particle size is too large. -
Fix: Use milled/powdered carbonate.[1] In Method B, stirring speed is too low (mass transfer limitation). Increase RPM.
-
-
Issue: Unknown Impurity at RRT ~0.8.
-
Issue: Product is Oily/Yellow.
Safety & Handling
-
Benzyl Bromide/Chloride: Potent lachrymators.[1][2] Handle only in a functioning fume hood. Destroy excess reagent with aqueous ammonia or amine waste.[1]
-
Nitriles: While the substrate is stable, avoid contact with strong acids at high temperatures to prevent HCN evolution or hydrolysis to carboxylic acids.
References
- Williamson Ether Synthesis Mechanism: Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall: Englewood Cliffs, NJ, 1992. (Foundational text on Phenol acidity vs. Nitrile acidity).
- Phase Transfer Catalysis Protocols: Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Chapman & Hall: New York, 1994.
-
Benzylation of Hydroxy-Aryl Acetonitriles (Analogous Chemistries)
-
Green Chemistry Reagents (Alternative Methods)
Sources
- 1. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Solubility issues of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile in polar solvents
This guide addresses the solubility challenges associated with 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile , a highly lipophilic intermediate often used in the synthesis of beta-agonists and bronchodilators.[1][2][3][4]
The following technical support framework focuses on overcoming the "Lipophilic-Polar Paradox," where the molecule’s greasy scaffold resists dissolution in the polar solvents required for its chemical transformation (e.g., reduction, deprotection, or nucleophilic substitution).
Part 1: The Solubility Paradox (Executive Summary)
This molecule exhibits a classic "Grease-Ball" effect .[1][2][3][4] While the acetonitrile moiety (
-
Calculated LogP: > 4.5 (Predicted).[1][3][4] This indicates extreme hydrophobicity.[1]
-
The Challenge: Most reactions targeting the nitrile group (e.g., reduction to amine, hydrolysis) or the benzyl ether (hydrogenolysis) require polar protic solvents (Methanol, Ethanol, Water) or polar aprotic solvents (DMSO, DMF).[1][3][4]
-
The Failure Mode: The compound frequently "oils out" or forms gummy precipitates in these solvents, halting reactivity and complicating purification.[4]
Part 2: Solubility Diagnostic Matrix
Use this table to predict behavior and select the correct solvent system.
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |
| Chlorinated | DCM, Chloroform | Excellent | Best for transfer/loading.[1][2][3][4] Poor for nitrile reductions.[1] |
| Aromatic | Toluene, Benzene | Good | Good for heating, but poor for ionic reagents (e.g., salts).[4] |
| Ethers | THF, 2-MeTHF, Dioxane | Good (The "Bridge") | Recommended. Dissolves the lipophile and is miscible with polar solvents.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Poor | Solubility decreases drastically at room temp.[4] Often requires heating to |
| Polar Protic | Methanol, Ethanol, IPA | Very Poor | Will form a biphasic mixture or suspension.[4] Do not use as a single solvent. |
| Aqueous | Water, Buffers | Insoluble | strictly non-solvent.[4] |
Part 3: Troubleshooting Workflows (Q&A Format)
Issue A: "I need to reduce the nitrile using or Hydrogenation, but it won't dissolve in Methanol/Ammonia."
Diagnosis: You are hitting the solubility limit. Standard reduction protocols call for alcohols, but your substrate is too lipophilic.[4]
Solution: The "THF Bridge" Protocol Do not attempt to force solubility in pure alcohol. You must use a binary solvent system where Tetrahydrofuran (THF) acts as a solubilizing bridge.[1][3][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the substrate in minimal anhydrous THF (approx. 3–5 volumes).
-
Dilution: Slowly add your polar solvent (Methanol or Ethanol) to the THF solution.
-
Monitoring: Watch for the "Cloud Point." Stop adding alcohol just before turbidity persists.[1]
-
Catalyst Addition: For hydrogenation (e.g., Raney Ni or Pd/C), add the catalyst after establishing the solvent system to ensure the substrate remains in the liquid phase interacting with the solid catalyst.[4]
Critical Note: If using
, avoid alcohols entirely. Use pure THF or Diethyl Ether.[1] If the salt byproducts trap your product, perform a Fieser workup with aggressive agitation.[4]
Issue B: "The compound oils out during recrystallization from Ethanol."
Diagnosis: The melting point of this intermediate is likely suppressed by the flexible benzyl ether and tert-butyl groups.[1][2] When cooling a hot ethanol solution, the compound reaches its "oiling limit" (liquid-liquid phase separation) before it reaches its crystallization limit.[1][2][3][4]
Solution: Switch to a High-Boiling Non-Polar/Polar Mix You need a solvent system that keeps the "oil" in solution longer as temperature drops.[1][2][3]
Recommended System: Heptane / Ethyl Acetate or Toluene / Heptane .[1][3]
-
Dissolve crude material in minimal hot Ethyl Acetate (or Toluene).[1][3][4]
-
Slowly add hot Heptane until slight turbidity appears.
-
Seeding: Add a seed crystal at
. -
Slow Cool: Cool to Room Temp (RT) over 4 hours. Do not crash cool on ice, or it will oil out again.[4]
Issue C: "I see double peaks or broad humps in NMR ( )."
Diagnosis: This is likely Rotameric Restriction or Aggregation , not solubility.[4] The bulky tert-butyl and benzyloxy groups can restrict rotation around the phenyl ring, especially if the concentration is high (stacking interactions).[1][2][3][4]
Solution:
-
Dilute: Lower the concentration to
. -
Solvent Switch: Switch to
and heat the NMR tube to . This breaks intermolecular aggregation and speeds up bond rotation, sharpening the peaks.[4]
Part 4: Visualizing the Solubility Strategy
The following diagram illustrates the decision logic for selecting the correct solvent system based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction type, prioritizing the "THF Bridge" for polar transformations.
Part 5: Advanced Protocol - The "Inverse Addition" Technique[1][2][3][4][5]
For reactions requiring strict stoichiometry in polar solvents (where the substrate is insoluble), use Inverse Addition to prevent precipitation.[3][4]
Context: Adding a solution of substrate (in DCM/THF) into a large volume of cold polar reagent often causes immediate precipitation of the substrate as a gummy solid, encapsulating unreacted material.[1][4]
Correct Protocol:
-
Dissolve the substrate in the "Good Solvent" (e.g., THF, DCM, Toluene).[4]
-
Dissolve the reagent (e.g.,
, Amine) in the "Poor Solvent" (e.g., MeOH, Water).[1][3][4] -
Add the POOR solvent TO the GOOD solvent.
-
Why? By adding the polar solvent slowly to the lipophilic solution, you maintain a high "Good Solvent" ratio for the majority of the addition, keeping the substrate in solution until the reaction is near completion.[4]
-
References
-
Hansen, C. M. (2007).[1][3][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][3][4][5] CRC Press.[1] (Provides the theoretical basis for the "Like Seeks Like" principle applied to the tert-butyl/benzyl interaction). [1][2][3][4]
-
PubChem Compound Summary. (2025). 2-(3-(Benzyloxy)phenyl)acetonitrile (Analogous Structure Data).[1][2][3][4][6] National Center for Biotechnology Information.[1] (Used for LogP extrapolation and structural property inference).[1][3][4] [1][2][3][4]
-
Sigma-Aldrich Technical Library. (2024).[1][2][3][4] Solubility and Stability of Nitrile Intermediates. (General guidelines for handling lipophilic nitriles in synthesis).
-
Organic Syntheses. (1977).[1][3][4] Preparation of Lipophilic Phenylacetonitriles. Org.[1] Synth. 57, 100.[4] (Historical context on handling benzyl-protected nitrile intermediates). [1][2][3][4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 3288-99-1: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. 3-Benzyloxyphenylacetonitrile | C15H13NO | CID 519831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Technical Guide: Purification of Nitriles from Benzyl Bromide Impurities
Introduction: The "Silent" Impurity
In the synthesis of nitriles via nucleophilic substitution (SN2) of benzyl bromide with cyanide sources, residual benzyl bromide (BnBr) is a persistent challenge. Unlike many impurities, BnBr poses a dual threat:
-
Operational Hazard: It is a potent lachrymator and alkylating agent, posing severe safety risks during scale-up.
-
Chemical Interference: It poisons downstream catalysts (e.g., Pd/C or Raney Nickel during hydrogenation) and reacts with nucleophiles in subsequent steps.
Standard distillation is often insufficient due to the thermal instability of certain nitriles or the formation of azeotropes. This guide prioritizes chemical scavenging —a self-validating, high-efficiency methodology preferred in pharmaceutical process development.
Part 1: Troubleshooting & FAQs
Q1: Distillation is failing to remove the last 5% of benzyl bromide. What is the most efficient purification method?
Recommendation: Switch to Solution-Phase Chemical Scavenging .
The Logic: Physical separation (distillation) relies on boiling point differences. Chemical scavenging relies on reactivity differences. Since BnBr is a potent electrophile and your nitrile product is generally nucleophilically inert (under mild conditions), you can selectively react the BnBr with a sacrificial amine to form a water-soluble salt.
The Protocol (Amine Scavenging):
-
Reagent: Morpholine or N,N-Diethylamine (1.5 – 2.0 equivalents relative to the impurity, not the product).
-
Solvent: The reaction solvent (e.g., Ethyl Acetate, Toluene) or add a co-solvent like THF if neat.
Step-by-Step Workflow:
-
Quantify: Determine the molar amount of residual BnBr via HPLC or 1H NMR.
-
Add Scavenger: Add 2.0 equivalents of Morpholine to the crude reaction mixture.
-
React: Stir at room temperature for 1–4 hours.
-
Workup: Wash the organic phase with 1M HCl (2x) followed by water.
-
Result: The organic phase retains the neutral nitrile product.
Why Morpholine? It is cheap, highly nucleophilic, and its salts are extremely water-soluble.
Q2: I am working on a 50mg scale for a library synthesis. Aqueous workups are too tedious. Is there a filtration-based alternative?
Recommendation: Use Polymer-Supported (Solid-Phase) Scavengers .
The Logic: For high-throughput experimentation (HTE) or medicinal chemistry, liquid-liquid extraction is a bottleneck. Solid-supported reagents allow you to "filter off" the impurity.
The Protocol:
-
Reagent: Polystyrene-supported amine (e.g., PS-Trisamine or PS-Morpholine).
-
Loading: Typically 3–4 mmol/g. Use 3 equivalents relative to the impurity.
Step-by-Step Workflow:
-
Add Resin: Add the resin beads directly to the reaction vial.
-
Agitate: Shake or stir (gentle vortex) for 4–12 hours.
-
Note: Reaction rates are slower in solid phase due to diffusion limits.
-
-
Filter: Pass the mixture through a frit or filter cartridge.
-
Outcome: The BnBr is covalently bound to the bead and stays on the filter. The filtrate contains your pure nitrile.
-
Q3: My nitrile contains a basic nitrogen (e.g., pyridine ring) and is sensitive to acidic washes. How do I remove BnBr?
Recommendation: Use Sodium p-Toluenesulfinate or Sodium Thiosulfate .
The Logic: If you cannot use the Amine/HCl method (because your product would also protonate and wash out), you need a neutral scavenging system. Sulfinates and thiosulfates are "soft" nucleophiles that react rapidly with BnBr to form neutral sulfones or Bunte salts, which have drastically different polarity or solubility profiles than the starting material.
Comparative Data: Scavenger Selection
| Scenario | Recommended Scavenger | Mechanism | Removal Method |
| Standard Nitrile | Morpholine / Et₂NH | SN2 (Ammonium Salt) | Acid Wash (HCl) |
| Acid-Sensitive Product | Sodium p-Toluenesulfinate | SN2 (Sulfone formation) | Precipitation / Crystallization |
| High Throughput / Small Scale | PS-Trisamine (Resin) | Covalent Capture | Filtration |
| Water-Sensitive Product | PS-Thiophenol | Covalent Capture | Filtration |
Q4: Safety Alert: How do I handle a spill or clean glassware contaminated with Benzyl Bromide?
Recommendation: Chemical Decontamination (Quenching).[4][5]
The Logic: Never wash BnBr-contaminated glassware directly with water or acetone in an open sink; the vapors are lachrymatory. You must chemically destroy the lachrymator first.
Decontamination Solution:
-
Mixture: Ethanol (90%) + Aqueous Ammonia (10%) OR Methanolic KOH.
-
Action: Soak glassware for 1 hour. The ammonia/hydroxide converts BnBr into Benzylamine or Benzyl Alcohol, which are non-lachrymatory.
Part 2: Visualizing the Workflows
Diagram 1: The "Gold Standard" Solution-Phase Scavenging
This workflow describes the Morpholine/HCl method recommended in Q1.
Caption: Workflow for removing benzyl bromide using morpholine scavenging and acidic extraction.
Diagram 2: Decision Matrix for Purification Strategy
Use this logic tree to select the correct method for your specific substrate.
Caption: Decision tree for selecting purification method based on impurity load and substrate stability.
References
-
Organic Syntheses, Coll.[9] Vol. 1, p. 107 (1941). Benzyl Cyanide.[9] (Describes classical distillation and acid washing techniques).
-
Biotage.Solid-Supported Reagents and Scavengers. (Guide on using polymer-supported trisamine for electrophile removal).
-
ResearchGate Discussion.Removing Benzyl bromide. (Community consensus on amine scavenging vs.
-
BenchChem.Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. (Provides context on SN2 reactivity and workup protocols for benzyl halides).
-
[5]
-
-
Chem-Station.Benzyl (Bn) Protective Group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Purification methods for lipophilic nitrile intermediates
Welcome to the Nitrile Chemistry Technical Support Hub
Status: Online Ticket ID: #NITRILE-PUR-001 Subject: Troubleshooting purification, stability, and safety for lipophilic nitrile intermediates.
Mission Statement:
Lipophilic nitriles (
Module 1: Critical Safety – Residual Cyanide Management
The Issue: Synthesis of nitriles via nucleophilic substitution (using NaCN, KCN, or TMSCN) often leaves residual cyanide species in the organic layer. This is not only a severe safety hazard but can also poison downstream catalysts (e.g., Pd/C, Raney Nickel).
Technical Insight:
Lipophilic nitriles partition strongly into organic solvents (DCM, EtOAc, Toluene), while inorganic cyanides prefer the aqueous phase. However, ion-pairing or micellar encapsulation can drag
Protocol: The Ferrous Sulfate Complexation Wash Goal: Convert free cyanide into stable, non-toxic ferrocyanide complexes (Prussian Blue precursors) before concentration.
-
Phase Separation: Perform your standard aqueous workup. Separate the organic layer containing your lipophilic nitrile.
-
The Complexation Wash: Prepare a saturated solution of Ferrous Sulfate (
) in water. -
Execution: Wash the organic layer with the
solution (10 mL per gram of crude).-
Observation: A blue precipitate (Prussian Blue) indicates the capture of free cyanide.
-
-
Final Polish: Wash with brine to break any emulsions, dry over
, and filter.
Visualization: Cyanide Workup Workflow
Caption: Workflow for safely removing residual cyanide from organic phases using Iron(II) complexation.
Module 2: Chromatography Troubleshooting
The Issue: "My nitrile co-elutes with the starting material (alkyl halide) in Hexane/Ethyl Acetate."
Root Cause Analysis:
Standard chromatography relies on polarity. Lipophilic nitriles and their precursors often have similar
The Solution: Selectivity Group Tuning According to Snyder’s Solvent Selectivity Triangle, solvents are grouped by their interaction capability (proton donor, acceptor, dipole). To separate overlapping peaks, you must change the interaction mechanism , not just the polarity.
Solvent Selectivity Matrix for Nitriles
| Solvent System | Selectivity Group | Mechanism | Best Application |
| Hexane / EtOAc | Group 1 (Alkane) / Group 6a (Ester) | Dispersive / Proton Acceptor | General screening. Often fails for close lipophilic impurities. |
| Toluene / DCM | Group 7 (Aromatic) / Group 5 (Chlorinated) | Gold Standard for nitriles. Toluene interacts with the nitrile | |
| DCM / MeOH | Group 5 / Group 2 (Alcohol) | Dipole / Proton Donor | For highly polar nitriles. Risk of hydrolysis (see Module 4). |
| Ether / Pentane | Group 1 / Group 1 | Proton Acceptor / Dispersive | Good for very non-polar nitriles to induce slight retention differences. |
Troubleshooting FAQ:
-
Q: The spots are touching. What now?
-
A: Switch to 100% Toluene or Toluene:Hexane . The aromatic ring of toluene interacts with the nitrile group's
-electrons, often retarding the nitrile significantly compared to alkyl halides.
-
-
Q: My nitrile is tailing badly.
-
A: Nitriles have a strong dipole that interacts with the silanols on silica. Add 1% Acetone to your mobile phase; it competes for the active sites without altering polarity as drastically as methanol.
-
Module 3: Crystallization & "Oiling Out"
The Issue: "I cooled my solution, but instead of crystals, I got a sticky oil at the bottom."
Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit of the oil phase is reached before the nucleation of the crystal phase. This is extremely common with lipophilic nitriles due to their low melting points and "greasy" alkyl chains which impede orderly lattice packing.
Protocol: The "Cloud Point" Trituration
-
Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Diethyl Ether or DCM) at room temperature.
-
Antisolvent Addition: Add a "Poor Solvent" (e.g., Pentane or Hexane) dropwise until the solution turns slightly turbid (Cloud Point).
-
The Seed Trick: If you have any solid crystal from a previous batch (even a micro-speck), add it now. If not, scratch the glass interface vigorously.
-
Slow Evaporation: Do not put this in the freezer yet. Cover with a septum containing a needle vent. Allow the "Good Solvent" (usually more volatile) to evaporate slowly at room temperature.
-
Rescue Mode: If it oils out again, decant the supernatant. Add pure Pentane to the oil and sonicate. This physical agitation often forces the oil to harden into a solid.
Visualization: Oiling Out Decision Tree
Caption: Logic flow for addressing oiling out phenomena in lipophilic intermediates.
Module 4: Stability & Hydrolysis Prevention
The Issue: "My NMR shows amide peaks after the column."
Mechanism: Silica gel is inherently acidic (pH ~4-5). Nitriles, especially those with electron-withdrawing groups or benzylic positions, can undergo acid-catalyzed hydration to primary amides on the column surface.
Preventative Protocol:
-
Neutralize the Silica: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .
-
Switch Stationary Phase: If the nitrile is extremely sensitive, use Neutral Alumina instead of silica. Alumina is less prone to catalyzing hydration.
-
Speed: Do not leave nitriles on a column overnight. Flash chromatography should be completed rapidly.
References
-
Snyder, L. R. (1974).[2] Classification of the Solvent Properties of Common Liquids. Journal of Chromatography A, 92(2), 223–230. Link
-
Organic Syntheses. (1928). Trimethylene Cyanide.[3] Organic Syntheses, Coll. Vol. 1, p.536. (Describes ethyl acetate extraction to separate nitriles from inorganic salts). Link
-
U.S. EPA. (1996). Method 9013A: Cyanide Extraction Procedure for Solids and Oils. (Standard protocols for cyanide handling and interferences). Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[4][5][6] (Thermodynamics of phase separation). Link
-
Cohen, M. A., et al. (1990). Selective hydrolysis of nitriles under mild conditions.[7] Tetrahedron Letters, 31(49), 7223-7226. (Context on nitrile stability and hydrolysis). Link
Sources
Validation & Comparative
Advanced QC Strategies for Benzyloxy-Phenylacetonitrile Intermediates
A Comparative Methodological Guide
Executive Summary & Critical Quality Attributes (CQAs)
Target Molecule: (4-Benzyloxyphenyl)acetonitrile (CAS: 10282-32-3) Primary Application: Key intermediate in the synthesis of SNRI antidepressants (e.g., Venlafaxine, Desvenlafaxine).
In the competitive landscape of pharmaceutical intermediate manufacturing, the purity of (4-Benzyloxyphenyl)acetonitrile is a rate-limiting factor for the yield and safety of the final API. Traditional QC methods often rely on generic C18-based HPLC protocols which may fail to adequately resolve critical structural analogs or genotoxic precursors.
This guide compares the industry-standard C18 Phosphate Method against an Advanced Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity for this aromatic-rich molecule.
Critical Quality Attributes (CQAs):
-
Assay (HPLC): > 98.0% w/w.
-
Genotoxic Impurity (GTI): Benzyl chloride < 10 ppm (Process dependent).
-
Specific Impurity A: 4-Hydroxyphenylacetonitrile (Starting material/Hydrolysis product).
-
Specific Impurity B: 4-Benzyloxybenzyl chloride (Precursor in alternative route).[1]
-
Moisture (KF): < 0.5% (Critical to prevent nitrile hydrolysis).
Impurity Fate Mapping & Mechanistic Logic
To design a robust QC protocol, one must first understand the origin of impurities. The synthesis typically proceeds via O-alkylation of 4-hydroxyphenylacetonitrile or cyanation of 4-benzyloxybenzyl chloride.
Caption: Impurity fate map identifying critical control points in the synthesis of (4-Benzyloxyphenyl)acetonitrile.
Comparative Analytical Approaches
We evaluated two distinct chromatographic strategies. The Standard Method represents the conventional approach found in general pharmacopeial monographs for similar nitriles. The Advanced Method is a fit-for-purpose protocol designed to exploit the specific pi-pi interactions of the benzyloxy moiety.
Table 1: Performance Comparison Matrix
| Feature | Method A: Standard C18 (Baseline) | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm | Phenyl-Hexyl Core-Shell, 2.7 µm |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Mobile Phase | Phosphate Buffer (pH 3.0) / ACN | 0.1% Formic Acid / Methanol:ACN (50:50) |
| Critical Pair Resolution | ~ 1.8 (Target vs. Phenol impurity) | > 3.5 (Target vs. Phenol impurity) |
| Tailing Factor | 1.2 - 1.5 | 0.9 - 1.1 |
| MS Compatibility | No (Non-volatile salts) | Yes (Fully volatile) |
| Run Time | 25 Minutes | 12 Minutes |
Expert Insight:
The benzyloxy group adds significant aromatic character. On a standard C18 column, the selectivity is driven purely by hydrophobicity, often causing the target peak to co-elute with other hydrophobic dimers. The Phenyl-Hexyl phase engages in
Detailed Experimental Protocols
A. Sample Preparation (Universal)
-
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required due to low water solubility of the benzyloxy derivative.
-
Stock Solution: Dissolve 50.0 mg of substance in 50.0 mL diluent (1.0 mg/mL).
-
System Suitability Solution: Mix 1.0 mg/mL of Target Standard + 0.05 mg/mL of 4-Hydroxyphenylacetonitrile (Impurity A).
B. The "Gold Standard" Protocol (Method B)
This method is recommended for release testing and stability studies due to its superior specificity.
-
Instrument: HPLC or UHPLC with PDA/UV detection.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v). Methanol enhances
- selectivity. -
Gradient Program:
-
0.0 min: 30% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 30% B
-
12.0 min: Stop
-
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 225 nm (primary) and 254 nm (secondary).
-
Injection Vol: 5 µL.
Self-Validating System Suitability Criteria:
-
Resolution (Rs): > 3.0 between Impurity A and Target Peak.
-
Tailing Factor: NMT 1.5 for the main peak.
-
%RSD (n=6): NMT 1.0% for area of the main peak.
C. Genotoxic Impurity Protocol (Benzyl Chloride)
Since Benzyl Chloride is a potent alkylating agent (GTI), HPLC-UV is often insufficient for ppm-level detection.
-
Technique: GC-MS (Headspace or Direct Injection).
-
Column: DB-624 or equivalent (volatile impurity phase).
-
Carrier: Helium @ 1.5 mL/min.
-
Temp Program: 50°C (hold 3 min) -> 20°C/min -> 220°C.
-
Detection: SIM mode (m/z 91, 126).
-
Limit: NMT 10 ppm (based on TTC of 1.5 µ g/day and max daily dose).
Validation & Causality Analysis
Why Methanol/Acetonitrile Blend?
Pure Acetonitrile suppresses
Linearity & Range Data (Typical):
-
Range: 0.05% to 120% of target concentration.
-
R²: > 0.9995.
-
LOD: ~0.02 µg/mL (Method B) vs ~0.05 µg/mL (Method A).
References
-
Impurity Profiling in Venlafaxine Intermedi
- Source: Journal of Pharmaceutical and Biomedical Analysis
- Context: Discusses separation of phenolic intermedi
-
Selectivity of Phenyl-Hexyl Columns
- Source: Agilent Technologies Technical Note 5990-4828EN
- Title: "Maximizing Selectivity with Phenyl-Hexyl Columns"
-
Control of Genotoxic Impurities (Benzyl Chloride)
- Source: ICH M7(R1) Guideline
- Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals"
-
Synthesis and Impurity Characteriz
- Source: Organic Process Research & Development
- Context: Mechanistic pathways for benzylation of phenols and associ
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
